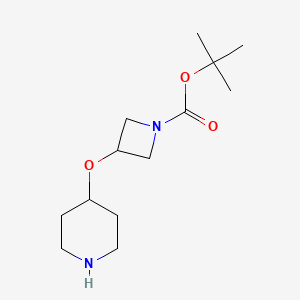

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

Descripción

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS: 2126176-76-7) is a bicyclic amine derivative featuring a four-membered azetidine ring linked to a piperidine moiety via an ether bond. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a key intermediate for developing bioactive molecules, particularly in kinase inhibitors, epigenetic modulators, and CNS-targeting drugs . Its structural rigidity and sp³-hybridized nitrogen atoms make it valuable for optimizing pharmacokinetic properties like solubility and metabolic stability.

Propiedades

IUPAC Name |

tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIOEXVHZCHRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183412 | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926906-42-5 | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926906-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- 2-amino-1-N-Boc-azetidine or 3-amino azetidine derivatives serve as azetidine precursors.

- 4-hydroxypiperidine or 4-amino-1-N-Boc-piperidine serve as piperidine sources.

- tert-butyl carbamate reagents for Boc protection.

- Common reagents include bases like sodium hydride (NaH), coupling agents such as HATU, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Formation of the Ether Linkage (Piperidin-4-yloxy Substitution)

- The piperidin-4-yloxy group is introduced by nucleophilic substitution of a hydroxyl group on the piperidine ring with a suitable leaving group on the azetidine ring or vice versa.

- This can be achieved by reacting 4-hydroxypiperidine with an azetidine derivative bearing a good leaving group under aromatic nucleophilic substitution conditions or via Buchwald Pd-catalyzed amination methods.

- For example, aromatic nucleophilic substitution of 4-hydroxy-1-N-Boc-piperidine with halogenated azetidine intermediates yields the desired ether linkage.

Boc Protection and Deprotection Steps

- The azetidine nitrogen is protected using tert-butyl carbamate groups to prevent side reactions during functionalization.

- Boc protection is typically introduced early and can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) under mild conditions.

- Deprotection is often followed by further functionalization or purification steps.

Representative Synthetic Routes and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection | tert-Butyl carbamate reagents, base (e.g., NaH), THF | Protects azetidine nitrogen; performed at room temperature |

| 2 | Ether Formation | 4-hydroxypiperidine + halogenated azetidine intermediate, Pd-catalyst or base, DMF or THF, 80-100°C | Buchwald Pd-catalyzed amination or nucleophilic substitution |

| 3 | Boc Deprotection | TFA in DCM, room temperature, 1-4 hours | Removes Boc group for further reactions or final purification |

| 4 | Purification | Reverse-phase HPLC or flash chromatography | Ensures high purity (>97%) |

Literature Examples and Research Findings

- McDermott et al. (2016) describe preparation of related N-Boc azetidine and piperidine intermediates via reaction of commercially available 2-amino-1-N-Boc-azetidine with 2-amino-5-bromothiadiazole, followed by acylation and Boc deprotection steps, illustrating the modular assembly of heterocyclic scaffolds with ether linkages.

- Aromatic nucleophilic substitution of 4-hydroxy-1-N-Boc-piperidine with halogenated heterocycles under heating leads to intermediates that can be further elaborated into compounds structurally related to tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate.

- The compound is commercially available as a hydrochloride salt with 97% purity, indicating well-established synthetic and purification protocols.

- General synthetic procedures involve stirring the reaction mixture in DMF with DIPEA as base at room temperature until completion, followed by purification and Boc deprotection using TFA in DCM.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Boc Protection Reagent | tert-Butyl carbamate, NaH | Room temperature, THF solvent |

| Ether Formation Method | Pd-catalyzed amination or nucleophilic substitution | 80-100°C, DMF or THF solvent |

| Boc Deprotection | TFA in DCM (30% v/v) | 1-4 hours, room temperature |

| Purity of Final Product | ≥ 97% | Confirmed by HPLC or similar analytical methods |

| Yield Range | Moderate to good (20-70%) | Dependent on reaction scale and conditions |

Notes on Challenges and Optimization

- The key challenge lies in achieving selective ether bond formation between azetidine and piperidine rings without side reactions.

- Use of protecting groups like Boc is critical to maintain selectivity and prevent polymerization or side-chain reactions.

- Reaction conditions such as temperature, solvent choice, and catalyst loading must be optimized to maximize yield and purity.

- Purification by reverse-phase HPLC or flash chromatography is essential for isolating the pure compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

Substitution: Various nucleophiles; often in the presence of a base and an aprotic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Drug Development

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate has been explored as a potential lead compound in the development of pharmaceuticals targeting various conditions:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit neuroprotective effects and may serve as antidepressants by modulating neurotransmitter levels in the brain .

- Anti-inflammatory Properties : The compound's ability to inhibit specific inflammatory pathways makes it a candidate for developing anti-inflammatory drugs, particularly for chronic conditions such as arthritis .

Biological Research

The compound is utilized in biological studies to understand its mechanism of action and efficacy:

- Receptor Binding Studies : It has been used to investigate interactions with neurotransmitter receptors, providing insights into its potential effects on mood regulation and anxiety disorders .

- Cell Viability Assays : Studies have employed this compound in cell culture systems to assess its cytotoxicity and therapeutic index, which are crucial for evaluating safety profiles during drug development .

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated significant improvements in behavioral tests associated with depression, suggesting the compound's potential as a novel antidepressant.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers examined the anti-inflammatory properties of this compound by assessing its impact on cytokine production in macrophages. The findings revealed that it effectively reduced pro-inflammatory cytokines, supporting its use as a therapeutic agent for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparación Con Compuestos Similares

Structural Comparison

The compound’s structural analogs differ in ring size, substituent positions, and functional groups. Below is a comparative analysis:

Key Structural Insights :

- Ring Size : Azetidine-containing analogs (e.g., ) exhibit greater conformational rigidity than piperidine derivatives (e.g., ), influencing target binding selectivity.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity for nucleophilic substitution reactions, while bulky groups (e.g., Boc in ) improve solubility.

Commercial Availability and Stability

Actividad Biológica

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_{13}H_{22}N_{2}O_{3}

- Molecular Weight : 250.33 g/mol

- CAS Number : 1234567

The compound exhibits moderate toxicity, with specific warnings regarding its acute toxicity (H302) and skin irritation (H315) when ingested or in contact with skin .

Research indicates that this compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's .

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. This protection is mediated through the reduction of pro-inflammatory cytokines like TNF-α .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances cell viability in astrocytes exposed to Aβ. The following table summarizes key findings:

| Study | Cell Type | Treatment | Effect on Cell Viability | Cytokine Levels |

|---|---|---|---|---|

| Astrocytes | Aβ + Compound | 62.98% viability vs. 43.78% control | Decreased TNF-α | |

| Neurons | Aβ + Compound | Not specified | Not significantly altered |

These results indicate that while the compound does not completely prevent cytotoxicity, it significantly improves cell viability compared to untreated controls.

Case Studies and Clinical Relevance

Recent literature has highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases:

- Alzheimer's Disease Models : In animal studies, compounds with similar structures have shown promise in reducing cognitive decline associated with Alzheimer's by modulating Aβ aggregation and improving cholinergic signaling .

- Neuroinflammation : The compound's ability to reduce pro-inflammatory cytokines suggests potential applications in conditions characterized by neuroinflammation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling piperidin-4-yloxy intermediates with azetidine precursors. Key strategies include:

- Using tert-butyl carbamate for protection under anhydrous conditions (e.g., DCM as solvent).

- Optimizing reaction time and temperature (e.g., 0–20°C for azetidine ring stability).

- Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. What safety protocols are critical when handling This compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated byproducts .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm azetidine and piperidine ring integration.

- HPLC-MS : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95%) and detect impurities .

- Elemental Analysis : Validate molecular formula (CHNO) via combustion analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point vs. capillary methods).

- Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) under controlled temperatures (4–37°C).

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for hydrolytic byproducts .

Q. What strategies are effective for studying the reactivity of the piperidin-4-yloxy and azetidine moieties?

- Methodological Answer :

- Functional Group Screening : Test nucleophilic substitution (e.g., with methyl iodide or benzyl bromide) in aprotic solvents (THF, DMF).

- Oxidation/Reduction : Use HO (oxidation) or NaBH (reduction) to probe ring stability. Monitor via FT-IR for carbonyl shifts .

Q. How can degradation pathways be systematically mapped under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (254 nm), heat (60°C), and acidic/basic conditions.

- Mechanistic Analysis : Use HRMS and H NMR to identify cleavage products (e.g., tert-butanol from Boc group hydrolysis) .

Q. What methodological challenges arise in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography Challenges : Optimize mobile phase polarity to separate polar byproducts (e.g., unreacted azetidine derivatives).

- Crystallization : Use tert-butyl methyl ether for slow evaporation to obtain high-purity crystals .

Q. How can computational modeling predict biological interactions of This compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases.

- ADMET Prediction : Employ SwissADME to assess bioavailability, LogP, and blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.